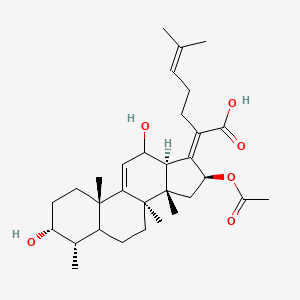![molecular formula C32H20Br4N2 B1384057 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene CAS No. 222166-46-3](/img/structure/B1384057.png)
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Übersicht
Beschreibung
“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a chemical compound with the molecular formula C32H20Br4N2 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process typically starts with 3,6-dibromo-carbazole and involves various reagents and conditions . The yield of the final product can vary depending on the specific conditions used .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by two carbazole units linked by a benzene ring . The carbazole units are substituted with bromine atoms at the 3 and 6 positions . The compound has a non-planar structure due to steric repulsion of hydrogen atoms .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 752.1 g/mol . The compound is soluble in tetrahydrofuran . Its exact melting point is 319 °C .
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties
Copolymers Containing Carbazole : Compounds similar to 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene have been synthesized and used to create copolymers with electrochromic properties. These copolymers exhibit significant changes in transmittance, making them suitable for applications in electrochromic devices (Aydın & Kaya, 2013).
Electrochromic Materials : Another study synthesized a monomer similar to this compound and used it to create electrochromic materials that show color changes under different electrical potentials. These materials have potential uses in electrochromic devices (Xu et al., 2012).
Charge-Transfer Complexes
- Charge-Transfer Complex Formation : Compounds structurally related to this compound have been used to form charge-transfer complexes with various π-acceptors. These complexes have applications in materials science, particularly in the development of novel materials with unique electronic properties (Asker & Filiz, 2013).
Anion Transport and Electrochemistry
Anion Transport : A study on derivatives of benzimidazolylbenzene, which shares structural similarities with this compound, demonstrated potent anion transport capabilities. This has implications in the development of materials for ion transport and sensing applications (Peng et al., 2016).
Two-Photon Absorption and Electrochemistry : A related compound was synthesized and characterized for its electrochemical properties and two-photon absorption characteristics. These properties are crucial for applications in optoelectronics and photonics (Hai, 2009).
Electrochromic Devices and Polymers
- Electrochromic Polymers for Devices : Researchers have developed polymers based on compounds structurally similar to this compound. These polymers are used in electrochromic devices, particularly as electrodes for flexible electrochromic devices. This application is significant in the field of flexible electronics and smart windows (Kuo et al., 2022).
Eigenschaften
IUPAC Name |
3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEWRIQYHYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


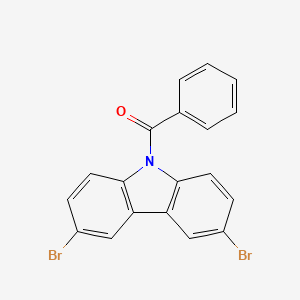



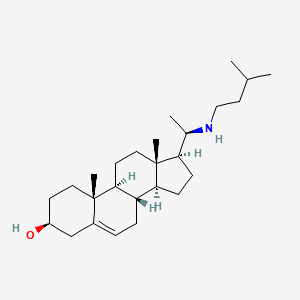

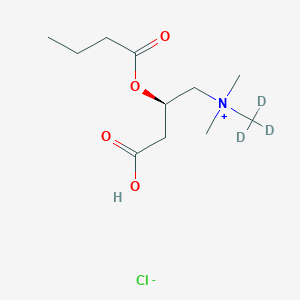
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
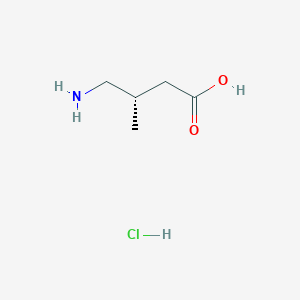
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
